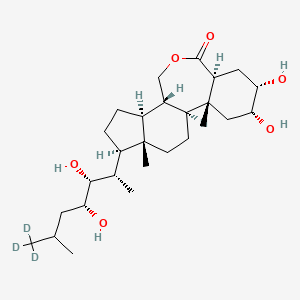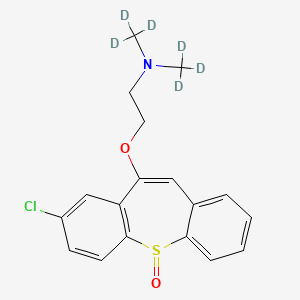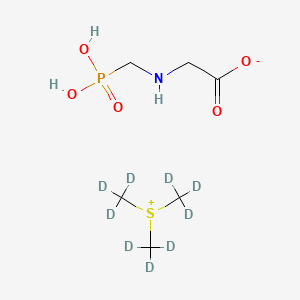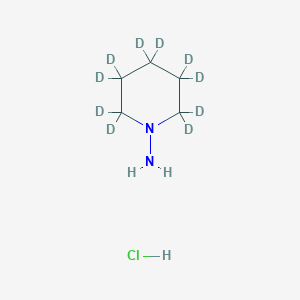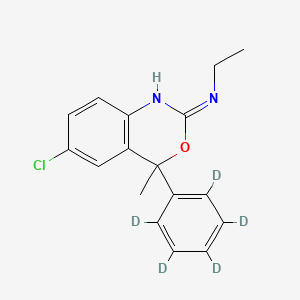
Etifoxine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etifoxine-d5 est un analogue marqué au deutérium de l'Etifoxine, un composé anxiolytique non-benzodiazépinique. L'Etifoxine est connue pour sa modulation allostérique positive des récepteurs GABAA contenant les sous-unités α1β2γ2 et α1β3γ2. Il présente des propriétés anxiolytiques et anticonvulsivantes chez les rongeurs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation de l'Etifoxine-d5 implique l'incorporation de deutérium dans la molécule d'Etifoxine. Ce processus comprend généralement l'utilisation de réactifs et de solvants deutérés pour remplacer les atomes d'hydrogène par du deutérium. Les voies de synthèse et les conditions de réaction spécifiques pour l'this compound sont propriétaires et détaillées dans les brevets .
Méthodes de production industrielle
La production industrielle de l'this compound suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la cohérence du produit final. L'utilisation de solvants et de réactifs deutérés est cruciale pour maintenir le marquage au deutérium .
Analyse Des Réactions Chimiques
Types de réactions
L'Etifoxine-d5 subit diverses réactions chimiques, notamment :
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un atome ou d'un groupe par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction et du produit souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des analogues deutérés aux propriétés pharmacocinétiques modifiées .
Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme traceur dans les études impliquant des composés marqués au deutérium pour comprendre les mécanismes et les voies de réaction.
Biologie : Étudié pour ses effets sur les récepteurs GABAA et ses propriétés neuroprotectrices potentielles.
Médecine : Étudié pour ses effets anxiolytiques et anticonvulsivants, ainsi que son potentiel dans le traitement des lésions cérébrales traumatiques et de la neuroinflammation
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence en chimie analytique.
Mécanisme d'action
L'this compound exerce ses effets par la modulation de la neurotransmission GABAergique et de la synthèse des neurostéroïdes. Il agit comme un modulateur allostérique positif des récepteurs GABAA contenant les sous-unités α1β2γ2 et α1β3γ2. Cette modulation améliore les effets inhibiteurs du GABA, conduisant à des propriétés anxiolytiques et anticonvulsivantes. De plus, l'this compound influence la protéine translocatrice (TSPO), favorisant la synthèse des neurostéroïdes et fournissant des effets neuroprotecteurs .
Applications De Recherche Scientifique
Etifoxine-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving deuterium-labeled compounds to understand reaction mechanisms and pathways.
Biology: Investigated for its effects on GABAA receptors and its potential neuroprotective properties.
Medicine: Studied for its anxiolytic and anticonvulsant effects, as well as its potential in treating traumatic brain injury and neuroinflammation
Mécanisme D'action
Etifoxine-d5 exerts its effects through modulation of GABAergic neurotransmission and neurosteroid synthesis. It acts as a positive allosteric modulator of GABAA receptors containing α1β2γ2 and α1β3γ2 subunits. This modulation enhances the inhibitory effects of GABA, leading to anxiolytic and anticonvulsant properties. Additionally, this compound influences the translocator protein (TSPO), promoting neurosteroid synthesis and providing neuroprotective effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Etifoxine : L'analogue non deutéré de l'Etifoxine-d5, avec des propriétés anxiolytiques et anticonvulsivantes similaires.
Benzodiazépines : Comme le lorazépam et l'alprazolam, qui modulent également les récepteurs GABAA mais par des sites de liaison différents.
Buspirone : Un anxiolytique qui agit sur les récepteurs de la sérotonine plutôt que sur les récepteurs GABAA.
Unicité
L'this compound est unique en raison de son marquage au deutérium, qui peut modifier ses profils pharmacocinétiques et métaboliques. Cette modification peut entraîner des différences d'absorption, de distribution, de métabolisme et d'excrétion par rapport à son homologue non deutéré. De plus, le double mécanisme d'action de l'this compound sur les récepteurs GABAA et le TSPO le distingue des autres anxiolytiques .
Propriétés
Formule moléculaire |
C17H17ClN2O |
|---|---|
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
6-chloro-N-ethyl-4-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-1H-3,1-benzoxazin-2-imine |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/i4D,5D,6D,7D,8D |
Clé InChI |
IBYCYJFUEJQSMK-UPKDRLQUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C3=C(C=CC(=C3)Cl)NC(=NCC)O2)C)[2H])[2H] |
SMILES canonique |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



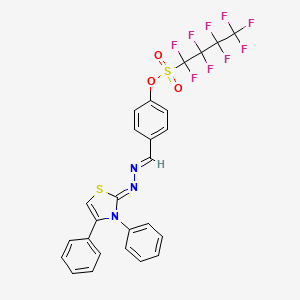

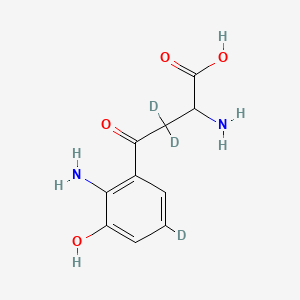

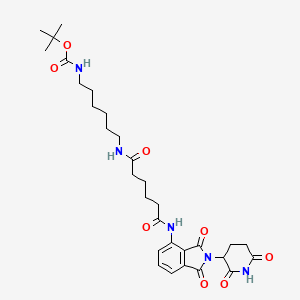

![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
